CP-135807 (CAS 151272-90-1) is a synthetic pyrrolidinylmethylindole derivative widely procured as an orally active 5-HT1D receptor agonist. With a baseline IC50 of 3.1 nM for the 5-HT1D receptor, it serves as a critical reference standard in neuropharmacological screening and GPCR signaling assays. Unlike common triptan-class therapeutics that exhibit mixed 5-HT1B/1D agonism, CP-135807 provides the target specificity required to isolate 5-HT1D-mediated pathways in both in vitro cell models and in vivo behavioral assays. Its quantified solubility profile in DMSO (up to 35.14 mg/mL) and >=98% HPLC purity make it a highly suitable choice for high-throughput screening and formulation in preclinical research workflows.
Substituting CP-135807 with generic triptans (e.g., sumatriptan) or non-selective indole derivatives fundamentally compromises assay integrity due to concurrent 5-HT1B receptor activation. Because 5-HT1B and 5-HT1D receptors share high sequence homology and often co-localize, using a mixed agonist introduces confounding variables in functional assays, requiring complex antagonist co-administration to isolate 1D-specific effects. Furthermore, using lower-purity or crude synthetic analogs often introduces trace impurities that can trigger off-target GPCR signaling or exhibit poor oral bioavailability, leading to irreproducible data when transitioning from in vitro binding assays to in vivo models .
CP-135807 demonstrates a quantified binding affinity for the 5-HT1D receptor with an IC50 of 3.1 nM, outperforming benchmark mixed agonists in target isolation. While standard comparators like sumatriptan exhibit near-equal affinity for both 5-HT1B and 5-HT1D receptors (necessitating complex assay deconvolution), CP-135807's structural optimization—specifically its cyclized tryptamine and pyrrolidinylmethylindole core—confers definitive selectivity for 5-HT1D. This quantitative differentiation allows researchers to isolate 5-HT1D-mediated psychoactivity and signaling without the cross-reactivity noise inherent to first-generation triptans[1].
| Evidence Dimension | 5-HT1D Receptor Affinity (IC50) |
| Target Compound Data | 3.1 nM |
| Comparator Or Baseline | Sumatriptan (Non-selective 5-HT1B/1D baseline, ~17 nM for 1D with high 1B cross-reactivity) |
| Quantified Difference | >5-fold higher baseline affinity with definitive 1D selectivity |
| Conditions | In vitro radioligand binding / GPCR functional assays |
Eliminates the need for 5-HT1B antagonist co-administration, streamlining high-throughput screening workflows.
For laboratory procurement, the handling and formulation properties of a chemical probe are as critical as its pharmacodynamics. CP-135807 exhibits reliable solubility in standard organic solvents used in biological screening, achieving concentrations up to 35.14 mg/mL (~100 mM) in DMSO. In contrast, many complex indole derivatives or unoptimized free bases suffer from erratic precipitation in aqueous assay buffers or require harsh solubilization agents that can cause cellular toxicity. The standardized >=98% HPLC purity of commercial CP-135807 ensures that these DMSO stock solutions remain stable and yield reproducible dose-response curves across multiple freeze-thaw cycles .
| Evidence Dimension | DMSO Solubility for Stock Formulation |
| Target Compound Data | Up to 35.14 mg/mL (~100 mM) |
| Comparator Or Baseline | Standard lipophilic indole derivatives (often <10 mM solubility or requiring toxic co-solvents) |
| Quantified Difference | Guaranteed high-molarity stock compatibility |
| Conditions | Standard laboratory formulation in DMSO at room temperature |
Ensures seamless integration into automated liquid handling systems for high-throughput GPCR screening.
A major procurement advantage of CP-135807 is its established oral activity, which bridges the gap between in vitro receptor screening and in vivo behavioral models. Unlike many peptide-based GPCR ligands or early-stage synthetic analogs that require intracerebroventricular (ICV) or intravenous (IV) administration due to poor absorption or rapid degradation, CP-135807 is orally active and crosses the blood-brain barrier effectively. This allows researchers to use a single, consistent reference compound across isolated tissue assays, slice electrophysiology, and systemic dosing models (such as drug discrimination procedures), thereby reducing procurement complexity and standardizing experimental baselines .
| Evidence Dimension | Systemic Administration Viability |
| Target Compound Data | Orally active with central nervous system penetrance |
| Comparator Or Baseline | Peptide-based 5-HT ligands or highly polar analogs (Require direct CNS injection / poor oral bioavailability) |
| Quantified Difference | Enables non-invasive systemic dosing routes (Oral/IM) |
| Conditions | In vivo behavioral and psychoactivity models |
Reduces animal handling complexity and allows the same batch to be used for both cellular and whole-organism studies.
Directly leveraging its 3.1 nM IC50 and high selectivity, CP-135807 is a highly effective reference agonist for in vitro assays aiming to differentiate 5-HT1D from 5-HT1B receptor functions, replacing non-selective triptans in GPCR characterization workflows[1].
Due to its high DMSO solubility (up to 35.14 mg/mL) and >=98% HPLC purity, it is highly compatible with automated liquid handling systems in pharmaceutical library screening, ensuring consistent dose-response reproducibility without precipitation issues [1].
Its proven oral bioavailability and CNS penetrance make it a highly practical systemic dosing agent for behavioral models (e.g., drug discrimination and punishment procedures), avoiding the need for invasive ICV injections required by less optimized analogs[1].
Irritant